molecular formula C9H8N2O3S B1270059 (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 439139-95-4

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B1270059
CAS No.: 439139-95-4
M. Wt: 224.24 g/mol
InChI Key: DCMOZFVYRTUKIJ-UHFFFAOYSA-N
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Description

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, the toxicity of most potent compounds were assessed using hemolytic assay and minimal hemolytic concentration (MHCs) were determined .

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives with potent antimicrobial activity. These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with acetic acid or its derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-substituted thiophenes and thieno[3,4-b]thiophenes share structural similarities.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidines and 4-oxo-pyrimidines are structurally related.

Uniqueness

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOZFVYRTUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362799
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439139-95-4
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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